![molecular formula C22H27N3O5S B4019576 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)
1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide
Description
Piperidine derivatives are a significant class of compounds in medicinal chemistry, showing a wide range of biological activities. The compound "1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide" likely shares some characteristics with other piperidine derivatives, which have been studied for their potential as therapeutic agents due to their structural diversity and functional adaptability.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from basic piperidine or its analogs. For example, the synthesis of certain piperidine derivatives has been achieved by reacting piperidine with sulfonamides or sulfonyl chlorides to introduce the sulfonyl group, followed by further functionalization at the nitrogen or other positions on the ring (Khalid, Abbasi, & Rehman, 2014; Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity and chemical reactivity. For instance, the stereochemistry and substituents on the piperidine ring can affect the compounds' affinity for various receptors or enzymes. The introduction of a sulfonyl group and other specific substituents can enhance selectivity and potency (Hay et al., 2006; Canale et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce different functional groups. These reactions can be utilized to modify the chemical properties of the compound, such as solubility, stability, and reactivity towards biological targets (Sugimoto et al., 1990; Khalid, Abbasi, & Rehman, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the piperidine ring. For example, the introduction of a sulfonyl group can improve the solubility of the compound in water or organic solvents, which is crucial for its bioavailability and therapeutic application (Sugimoto et al., 1990; Khalid, Abbasi, & Rehman, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperidine derivatives are governed by the electronic effects of substituents and the overall molecular structure. Substituents like sulfonyl groups can alter the electron density on the piperidine ring, affecting its nucleophilicity and electrophilicity in chemical reactions (Khalid, Abbasi, & Rehman, 2014; Sugimoto et al., 1990).
properties
IUPAC Name |
1-[2-(N-methylsulfonyl-4-phenoxyanilino)propanoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16(22(27)24-14-12-17(13-15-24)21(23)26)25(31(2,28)29)18-8-10-20(11-9-18)30-19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSVTCNJRHVFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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